2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester
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Overview
Description
2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester is a complex organic compound that features an indole moiety. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, sulfonyl chloride, and methyl acrylate.
Reaction Conditions: The indole is first reacted with sulfonyl chloride in the presence of a base like triethylamine to form the sulfonyl indole intermediate.
Industrial Production: Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd), and bases (e.g., NaOH).
Major Products: The major products formed depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in studies related to cell biology and biochemistry.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context but can include signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester can be compared with other similar compounds:
Properties
Molecular Formula |
C18H17NO4S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl (E)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H17NO4S/c1-23-18(20)11-8-14-6-9-16(10-7-14)24(21,22)19-13-12-15-4-2-3-5-17(15)19/h2-11H,12-13H2,1H3/b11-8+ |
InChI Key |
NYKFSVZBBFTEJX-DHZHZOJOSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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